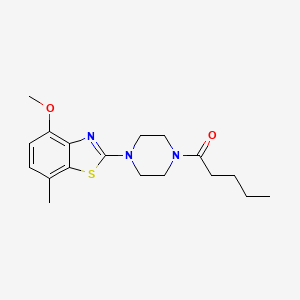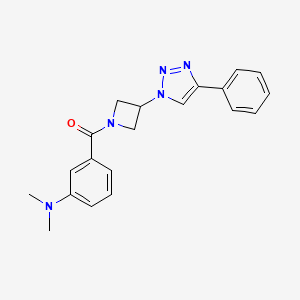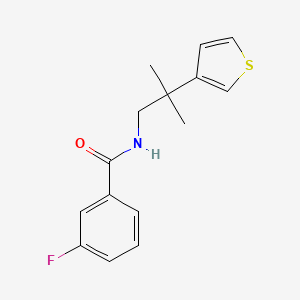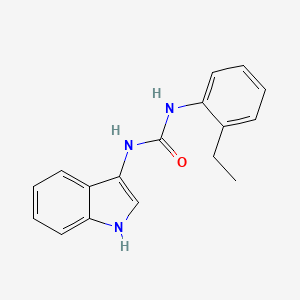![molecular formula C25H20F2N2O3S B2825426 (E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enamide CAS No. 380466-21-7](/img/structure/B2825426.png)
(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C25H20F2N2O3S and its molecular weight is 466.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry and Biological Applications
Several studies have explored analogs and derivatives related to the specified compound, focusing on their potential as inhibitors of specific enzymes or receptors, which is crucial in the development of new therapeutic agents:
Analogs of leflunomide metabolites, including compounds with modifications in the cyano, sulfanyl, and methoxyphenyl groups, have been studied for their inhibitory activity against Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell development. These studies contribute to understanding the structure-activity relationship (SAR) and the potential of these compounds in treating diseases related to the immune system and inflammation (Ghosh et al., 2000).
Another study focused on the inhibition of dihydroorotate dehydrogenase, an enzyme critical for pyrimidine synthesis, by isoxazol and cinchoninic acid derivatives. This research highlights the potential of these compounds in immunosuppressive therapy, particularly in the context of transplantation and autoimmune diseases (Knecht & Löffler, 1998).
Chemical Properties and Applications
The chemical and physical properties of cyano, methoxyphenyl, and difluoromethylsulfanyl containing compounds have also been a subject of research, providing insights into their potential applications in various fields beyond medicinal chemistry:
Research into the mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives has shown how structural modifications affect their optical properties. This is relevant for developing new materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and sensors (Song et al., 2015).
Another study explored the synthesis and characterization of new acrylamide derivatives for corrosion inhibition on copper in nitric acid solutions. This underscores the importance of chemical research in materials science, particularly for protecting metals in industrial applications (Abu-Rayyan et al., 2022).
properties
IUPAC Name |
(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F2N2O3S/c1-31-23-14-18(7-12-22(23)32-16-17-5-3-2-4-6-17)13-19(15-28)24(30)29-20-8-10-21(11-9-20)33-25(26)27/h2-14,25H,16H2,1H3,(H,29,30)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXCEEHSLFDHOC-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)SC(F)F)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)SC(F)F)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(1H-indol-4-yl)piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B2825343.png)
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2825344.png)



![N-(3-acetylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1-yl]acetamide](/img/structure/B2825354.png)

![2,11-Dioxadispiro[2.0.54.43]tridecane](/img/structure/B2825357.png)

![(E)-ethyl 2-((5-bromothiophene-2-carbonyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2825360.png)
![1-[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone](/img/structure/B2825361.png)


![4-[(4-Bromophenyl)methoxy]phenyl benzoate](/img/structure/B2825365.png)